molecular formula C15H13F3N2O3 B7680440 N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide

Cat. No. B7680440
M. Wt: 326.27 g/mol
InChI Key: PBURWCCONOJNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

Mechanism of Action

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits SYK, which is a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, and dysregulated BCR signaling is a hallmark of B cell malignancies. By inhibiting SYK, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide blocks BCR signaling and induces apoptosis in B cell lymphoma cells.
Biochemical and Physiological Effects:
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling and apoptosis, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to inhibit migration and adhesion of B cell lymphoma cells. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also enhances the anti-tumor activity of other drugs, such as ibrutinib and venetoclax.

Advantages and Limitations for Lab Experiments

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good oral bioavailability. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to be well-tolerated in preclinical studies and clinical trials. However, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also has limited selectivity, as it inhibits other kinases in addition to SYK.

Future Directions

There are several future directions for research on N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to enhance the anti-tumor activity of other drugs, and combination therapies may have synergistic effects. Another area of interest is the development of biomarkers that can predict response to N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. Biomarkers could help identify patients who are most likely to benefit from N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide and could also be used to monitor treatment response. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide.

Synthesis Methods

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-5-fluoropyridine to form 6-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with N-phenylmethanamine to form N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with phosgene.

Scientific Research Applications

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell lymphoma cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits tumor growth and prolongs survival. Clinical trials are currently underway to evaluate the safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide in patients with CLL, MCL, and DLBCL.

properties

IUPAC Name

N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)10-22-13-7-6-12(8-19-13)14(21)20-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBURWCCONOJNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CN=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.